molecular formula C15H14O4 B015695 Braylin CAS No. 6054-10-0

Braylin

Cat. No. B015695
CAS RN: 6054-10-0
M. Wt: 258.27 g/mol
InChI Key: UOFNVZWWIXXTMZ-UHFFFAOYSA-N
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Description

Braylin is a natural compound identified as part of the coumarin family, known for its wide range of pharmacological properties. Its significance lies in its anti-inflammatory, immunomodulatory, and vasorelaxation effects, making it a subject of interest in various scientific studies.

Synthesis Analysis

The synthesis of this compound and related compounds involves complex organic chemistry techniques. For instance, the thermal rearrangement of α,α-dimethylpropargyl ethers of simple phenols has been used to create 2,2-dimethylchromens, including this compound, in high yields (Hlubucek, Ritchie, & Taylor, 1971). This process highlights the intricate steps required to synthesize this compound and similar molecules from simpler organic compounds.

Molecular Structure Analysis

This compound's molecular structure, identified as 6-methoxy-7,8-(2',2'-dimethylpyrano-5?,6?)coumarin, underlines its complex arrangement and the presence of a coumarin backbone, which is crucial for its pharmacological activities (Anet, Hughes, & Ritchie, 1949).

Chemical Reactions and Properties

This compound exhibits significant pharmacological effects due to its ability to interact with biological systems, particularly through its anti-inflammatory and immunomodulatory properties. Its interaction pose suggests potential as a glucocorticoid receptor ligand, which is supported by its suppressive activity on activated macrophages and its ability to reduce the production of pro-inflammatory cytokines (Espírito-Santo et al., 2017).

Physical Properties Analysis

The specific physical properties of this compound, such as solubility, melting point, and crystalline form, are not directly outlined in the available literature. However, the structural elucidation studies provide insight into its molecular framework, which indirectly influences its physical characteristics.

Chemical Properties Analysis

This compound's chemical properties, particularly its vasorelaxation effects, are noteworthy. It induces potent vasorelaxation by possibly inhibiting phosphodiesterase and altering the cAMP/PKA pathway in vascular tissues, demonstrating its potential therapeutic use in cardiovascular diseases (Santos et al., 2020).

Scientific Research Applications

  • Ecological Studies : A zero-adjusted Bray-Curtis coefficient, potentially related to Braylin, can generate meaningful multi-dimensional scaling displays and improve values of the ANOSIM R statistic in denuded or entirely blank samples (Clarke, Somerfield, & Chapman, 2006).

  • Nuclear Engineering : Research has been conducted to improve helium Brayton cycles and develop a supercritical carbon dioxide Brayton cycle for nuclear reactors (Oh, 2005).

  • Traditional Medicine : this compound, isolated from Coriaria nepalensis, is used in Chinese herbal medicine for various ailments (Wei, Zeng, Lu, & Tang, 1998).

  • Microwave Radiometry : The Bray-2004 experiment aimed to improve understanding of L-band signal behavior in forested areas (Grant et al., 2007).

  • Pharmacological Research : this compound has anti-inflammatory, antinociceptive, and immunomodulatory effects, possibly acting through glucocorticoid receptor activation and inhibiting the transcriptional activity of NF-α B (Espírito-Santo et al., 2017).

  • Obesiology : George Bray, potentially related to this compound, is a founding father of modern 'obesiology' and has contributed significantly to scientific journals on obesity (Rössner, 2010).

  • Supercritical CO2 Brayton Cycle in Nuclear Applications : The supercritical CO2 Brayton cycle is suited for nuclear reactor applications due to its high power conversion efficiency and compact configuration (Wu et al., 2020).

  • Vasorelaxing Activity : this compound, found in Cedrelopsis grevei, has vasorelaxing activity (Rakotoarison et al., 2003).

  • Cardiovascular Disease Treatment : this compound induces potent vasorelaxation, which could aid in preventing and treating cardiovascular diseases (Santos et al., 2020).

  • Botanical Studies : this compound is a coumarin found in various plants like Sigmatanthus trifoliatus Huber ex Emmerich (Rutaceae) (Mafezoli et al., 2020).

  • Power Generation : The supercritical CO2 Brayton cycle is efficient in coal-fired power plants, potentially improving power generation efficiency compared to the steam Rankine cycle (Park et al., 2018).

  • Chemical Composition Studies : this compound and brayleyanin, coumarins found in F. brayleyana, have been isolated and characterized (Anet, Hughes, & Ritchie, 1949).

  • Plant Alkaloids and Coumarins : this compound has been isolated from the leaves of Ticorea longiflora (Toro, Müller, Arruda, & Arruda, 1997).

  • Research and Development : The research process itself is an opportunity for addressing social concerns in scientific research and technological developments, potentially including the study of compounds like this compound (Schuurbiers & Fisher, 2009).

  • Cytotoxic and Apoptogenic Effects : Osthole, a coumarin like this compound, has been studied for its cytotoxic effects, especially against cancer cells (Shokoohinia et al., 2014).

Mechanism of Action

Target of Action

Braylin, also known as 6-methoxyseselin, is a coumarin compound identified in the Zanthoxylum tingoassuiba species . It primarily targets phosphodiesterase-4 (PDE4) and acts as a glucocorticoid receptor ligand .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits PDE4, an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), thereby increasing the levels of cAMP . Additionally, this compound acts as a ligand for the glucocorticoid receptor, which is involved in the regulation of various physiological processes, including immune response and inflammation .

Biochemical Pathways

This compound’s action on PDE4 leads to an increase in cAMP levels, which in turn activates the cAMP-dependent protein kinase (PKA) pathway . This pathway plays a key role in various cellular processes, including the regulation of metabolism, gene transcription, and cell cycle progression.

In the mesenteric vessel, this compound’s action may be correlated with the alteration of the cAMP/PKA pathway . In the iliac artery, this compound’s action may be correlated with an increase in cyclic guanosine monophosphate (cGMP), followed by the activation of BKCa, Kir, and Kv channels .

Result of Action

This compound exhibits potent vasorelaxation properties, which involve distinct mechanisms in different arteries . It also has anti-inflammatory, antinociceptive, and immunomodulatory effects . This compound reduces the production of nitrite, IL-1β, TNF-α, and IL-6 by activated macrophages . Furthermore, it inhibits the production of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine TGF-β .

properties

IUPAC Name

6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFNVZWWIXXTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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